

Application Note: NMR Characterization of Sofosbuvir Impurity A

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Compound of Interest		
Compound Name:	Sofosbuvir impurity A	
Cat. No.:	B10800370	Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[3] The chemical name for Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate. During the synthesis and storage of Sofosbuvir, various impurities can form, including diastereomers, which may affect the safety and efficacy of the drug product.[3]

This application note details the Nuclear Magnetic Resonance (NMR) characterization of **Sofosbuvir impurity A**, a known diastereomer of the active pharmaceutical ingredient (API). The structural elucidation and quantification of such impurities are critical for ensuring the quality and consistency of the final drug product, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH). We present a comprehensive approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for structural confirmation, alongside a quantitative NMR (qNMR) protocol for accurate purity assessment.

Structural Elucidation of Sofosbuvir Impurity A

Sofosbuvir impurity A is a diastereomer of Sofosbuvir, with the same molecular formula $(C_{22}H_{29}FN_3O_9P)$ and molecular weight (529.45 g/mol). The diastereomeric relationship arises



from a different stereochemical configuration at one of the chiral centers. The primary techniques for elucidating the structure of such closely related compounds are high-resolution NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC.

A comparative analysis of the NMR spectra of Sofosbuvir and its impurity A reveals subtle but distinct differences in chemical shifts and coupling constants, particularly for the nuclei in close proximity to the altered stereocenter.

Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of pharmaceutical substances.[4] Its key advantage lies in the direct proportionality between the integrated signal intensity of a specific nucleus and its molar concentration, often eliminating the need for a reference standard of the analyte itself. For the quantification of **Sofosbuvir impurity A**, a 1H-qNMR method is presented, utilizing a certified internal standard.

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shift data for Sofosbuvir and **Sofosbuvir Impurity A** in DMSO-d₆. This data is for illustrative purposes to demonstrate the expected differences between the diastereomers.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ , ppm) in DMSO-d₆



Proton Assignment	Sofosbuvir (δ, ppm)	Sofosbuvir Impurity A (δ, ppm)	Multiplicity	J (Hz)
Uracil-H6	7.95	7.93	d	8.1
Phenyl-H	7.40-7.20	7.42-7.22	m	-
Uracil-H5	5.65	5.66	d	8.1
Ribose-H1'	6.05	6.08	d	4.2
Isopropyl-CH	4.85	4.83	sept	6.2
Ribose-H5'a, H5'b	4.30-4.15	4.32-4.17	m	-
Ribose-H3'	4.10	4.12	m	-
Alanine-CH	3.95	4.05	m	-
Ribose-H2'	2.50	2.55	m	-
Isopropyl-CH₃	1.20, 1.18	1.22, 1.19	d, d	6.2
Alanine-CH₃	1.25	1.28	d	7.1
Ribose-CH₃	1.10	1.12	S	-

Table 2: Hypothetical ^{13}C NMR Chemical Shift Data (δ , ppm) in DMSO-d₆



Carbon Assignment	Sofosbuvir (δ, ppm)	Sofosbuvir Impurity A (δ, ppm)
Alanine-C=O	172.5	172.8
Uracil-C4	163.0	163.1
Uracil-C2	150.8	150.9
Phenyl-C (ipso)	150.5	150.6
Uracil-C6	140.5	140.4
Phenyl-C	129.8, 124.5, 120.0	129.9, 124.6, 120.1
Ribose-C4' (with F)	123.0 (d, J=250)	123.5 (d, J=252)
Uracil-C5	102.0	102.1
Ribose-C1'	88.0	88.5
Ribose-C3'	79.0	79.2
Ribose-C5'	65.0	65.3
Isopropyl-CH	68.5	68.4
Alanine-CH	50.0	50.5
Ribose-C2'	40.0	40.3
Isopropyl-CH₃	21.5, 21.3	21.6, 21.4
Alanine-CH₃	16.5	16.8
Ribose-CH₃	18.0	18.2

Experimental ProtocolsProtocol for NMR Sample Preparation

Objective: To prepare a sample of Sofosbuvir containing Impurity A for qualitative and quantitative NMR analysis.

Materials:



- Sofosbuvir API sample
- Sofosbuvir Impurity A reference standard
- Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D
- Internal Standard (e.g., Maleic acid, certified)
- High-precision analytical balance
- Volumetric flasks (5 mL)
- High-quality 5 mm NMR tubes
- · Pipettes and tips

Procedure:

- For Qualitative Analysis (1D and 2D NMR):
 - 1. Accurately weigh approximately 10-20 mg of the Sofosbuvir API sample.
 - 2. Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
 - 3. Vortex the vial until the sample is completely dissolved.
 - 4. Transfer the solution to a 5 mm NMR tube.
- For Quantitative Analysis (qNMR):
 - 1. Accurately weigh approximately 20 mg of the Sofosbuvir API sample into a vial.
 - 2. Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
 - 3. Record the exact weights of both the sample and the internal standard.
 - 4. Add 1.0 mL of DMSO-d6 to the vial.



- 5. Vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
- 6. Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.

Protocol for NMR Data Acquisition

Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation and quantification.

Instrumentation:

• 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Software:

• Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

Acquisition Parameters:

- ¹H NMR (Qualitative and Quantitative):
 - Pulse Program: zg30
 - Solvent: DMSO-d6
 - Temperature: 298 K
 - Number of Scans (NS): 16 (qualitative), 64 (quantitative)
 - Relaxation Delay (D1): 5 s (qualitative), 30 s (quantitative ensure full relaxation, at least 5 times the longest T1)
 - Acquisition Time (AQ): ~3 s
 - Spectral Width (SW): 16 ppm
- 13C NMR:



- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans (NS): 1024 or more
- o Relaxation Delay (D1): 2 s
- Spectral Width (SW): 240 ppm
- 2D COSY:
 - Pulse Program: cosygpqf
 - Number of Scans (NS): 8-16
 - o Relaxation Delay (D1): 1.5 s
- 2D HSQC:
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans (NS): 4-8
 - o Relaxation Delay (D1): 1.5 s
- 2D HMBC:
 - Pulse Program: hmbcgplpndqf
 - o Number of Scans (NS): 16-32
 - Relaxation Delay (D1): 1.5 s

Protocol for NMR Data Processing and Analysis

Objective: To process the acquired NMR data for structural assignment and quantification of Impurity A.

Software:



NMR data processing software (e.g., MestReNova, TopSpin).

Procedure:

- Qualitative Analysis:
 - 1. Apply Fourier transformation, phase correction, and baseline correction to all spectra.
 - 2. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
 - 3. Integrate all peaks in the ¹H spectrum.
 - 4. Assign the peaks in the ¹H and ¹³C spectra of Sofosbuvir and Impurity A based on chemical shifts, multiplicities, and integration.
 - 5. Use COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations and finalize the structural assignments.
- Quantitative Analysis (qNMR):
 - 1. Process the ¹H-qNMR spectrum with careful phasing and baseline correction.
 - 2. Select a well-resolved, non-overlapping signal for the analyte (Impurity A) and the internal standard. For example, a distinct proton on the ribose moiety of Impurity A and the olefinic protons of maleic acid.
 - 3. Integrate the selected signals accurately.
 - 4. Calculate the concentration of Impurity A using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

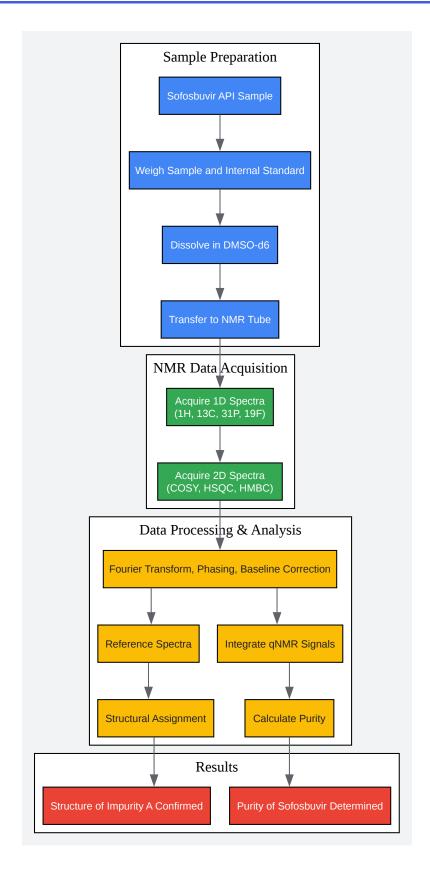
I = Integral value



- N = Number of protons for the integrated signal
- MW = Molecular weight
- \circ m = mass
- P_std = Purity of the internal standard

Visualizations

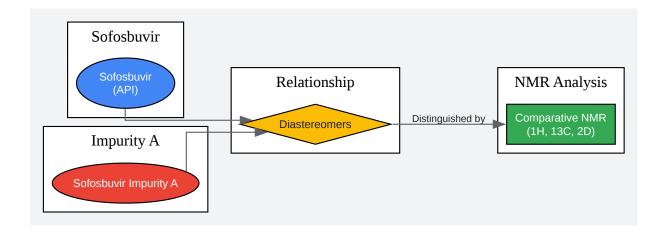




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Caption: Experimental Workflow for NMR Characterization.





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Caption: Logical Relationship between Sofosbuvir and Impurity A.

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